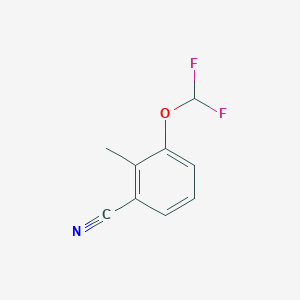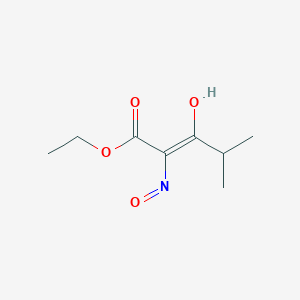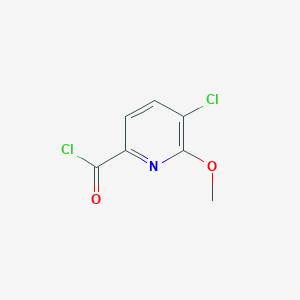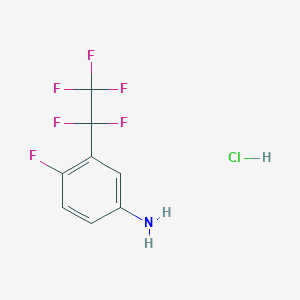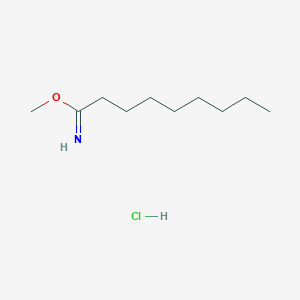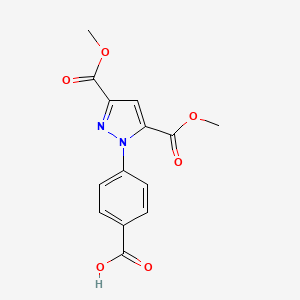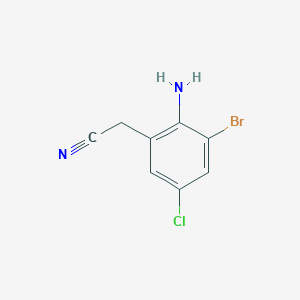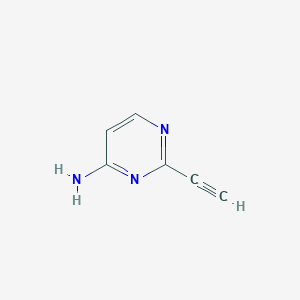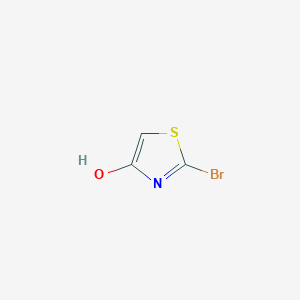
4-Bromo-3-ethyl-2-fluoropyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Bromo-3-ethyl-2-fluoropyridine is a heterocyclic organic compound that belongs to the class of fluorinated pyridines. This compound is characterized by the presence of bromine, ethyl, and fluorine substituents on a pyridine ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3-ethyl-2-fluoropyridine can be achieved through various synthetic routes. One common method involves the nucleophilic substitution reaction of 3-ethyl-2-fluoropyridine with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems and advanced purification techniques further enhances the efficiency of industrial production .
Análisis De Reacciones Químicas
Types of Reactions
4-Bromo-3-ethyl-2-fluoropyridine undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The ethyl group can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: The compound can undergo reduction reactions to remove the bromine or fluorine substituents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium amide (NaNH2) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.
Oxidation: Formation of carboxylic acids, aldehydes, or ketones.
Reduction: Formation of dehalogenated or defluorinated pyridines.
Aplicaciones Científicas De Investigación
4-Bromo-3-ethyl-2-fluoropyridine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Employed in the development of fluorinated analogs of biologically active compounds for studying their interactions with biological targets.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
Mecanismo De Acción
The mechanism of action of 4-Bromo-3-ethyl-2-fluoropyridine depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor by binding to the active site of the enzyme and blocking its activity. The presence of fluorine atoms can enhance the binding affinity and selectivity of the compound for its molecular targets. Additionally, the bromine and ethyl substituents can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Bromo-3-chloro-2-fluoropyridine
- 4-Bromo-3-methyl-2-fluoropyridine
- 4-Bromo-3-ethyl-2-chloropyridine
Uniqueness
4-Bromo-3-ethyl-2-fluoropyridine is unique due to the combination of bromine, ethyl, and fluorine substituents on the pyridine ring. This specific arrangement imparts distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the ethyl group can influence the compound’s lipophilicity and membrane permeability, while the fluorine atom can enhance its metabolic stability and binding affinity to biological targets .
Propiedades
Fórmula molecular |
C7H7BrFN |
|---|---|
Peso molecular |
204.04 g/mol |
Nombre IUPAC |
4-bromo-3-ethyl-2-fluoropyridine |
InChI |
InChI=1S/C7H7BrFN/c1-2-5-6(8)3-4-10-7(5)9/h3-4H,2H2,1H3 |
Clave InChI |
QNVUZFUAHBCZAG-UHFFFAOYSA-N |
SMILES canónico |
CCC1=C(C=CN=C1F)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


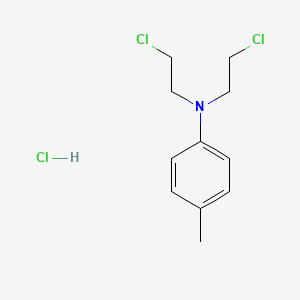
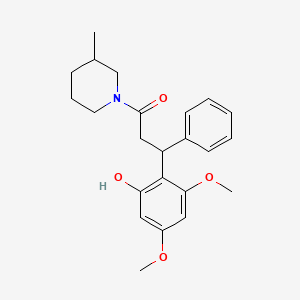
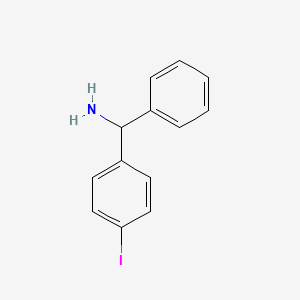
![Methyl 7-bromo-3-oxo-3,4-dihydro-2h-pyrazino[2,3-b][1,4]thiazine-6-carboxylate](/img/structure/B15224655.png)
![7-(Trifluoromethoxy)-2,3-dihydro-4H-pyrano[2,3-b]pyridin-4-one](/img/structure/B15224660.png)
